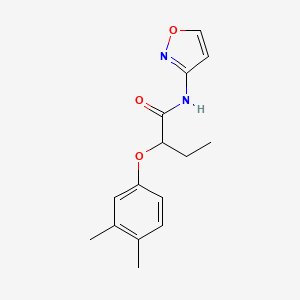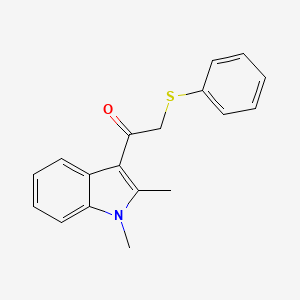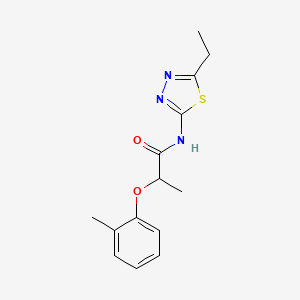![molecular formula C19H17N3O B4763725 N-{3-[2-(4-pyridinyl)ethyl]phenyl}-2-pyridinecarboxamide](/img/structure/B4763725.png)
N-{3-[2-(4-pyridinyl)ethyl]phenyl}-2-pyridinecarboxamide
説明
N-{3-[2-(4-pyridinyl)ethyl]phenyl}-2-pyridinecarboxamide, commonly known as N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide or BMS-986165, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide inhibits TYK2 by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream targets, leading to the suppression of pro-inflammatory cytokines. The inhibition of TYK2 by N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide has been shown to be selective, with little or no effect on other members of the JAK family of kinases.
Biochemical and Physiological Effects:
N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide has been shown to suppress the production of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-α in vitro and in vivo. This suggests that it has potential therapeutic applications in the treatment of autoimmune diseases where these cytokines play a key role in the pathogenesis of the disease. In addition, N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
One advantage of N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide is its selectivity for TYK2, which reduces the risk of off-target effects. In addition, its favorable pharmacokinetic profile makes it a suitable candidate for drug development. However, one limitation of N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain lab experiments.
将来の方向性
There are several future directions for the research and development of N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide. One potential application is in the treatment of autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Further research is needed to determine the safety and efficacy of N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide in these diseases. In addition, the potential use of N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide in other diseases where pro-inflammatory cytokines play a role, such as cancer and infectious diseases, should be explored. Finally, the development of new formulations and delivery methods to improve the solubility and bioavailability of N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide should be investigated.
Conclusion:
N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide is a small molecule inhibitor that has shown potential therapeutic applications in the treatment of autoimmune diseases. Its selectivity for TYK2 and favorable pharmacokinetic profile make it a suitable candidate for drug development. Further research is needed to determine its safety and efficacy in various diseases and to develop new formulations and delivery methods to improve its solubility and bioavailability.
科学的研究の応用
N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide has been the subject of several scientific research studies due to its potential therapeutic applications. It has been shown to be a potent inhibitor of TYK2, a member of the JAK family of kinases, which are involved in the regulation of immune responses. Studies have demonstrated that inhibition of TYK2 can lead to the suppression of pro-inflammatory cytokines, making N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide a potential treatment for autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
特性
IUPAC Name |
N-[3-(2-pyridin-4-ylethyl)phenyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c23-19(18-6-1-2-11-21-18)22-17-5-3-4-16(14-17)8-7-15-9-12-20-13-10-15/h1-6,9-14H,7-8H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVWGVJDXURITA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=CC(=C2)CCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-pyridin-4-ylethyl)phenyl]pyridine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4763643.png)
![ethyl 6-methyl-3-[(2-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B4763653.png)
![4-{[3-(2,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B4763662.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B4763668.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-methylpiperidine](/img/structure/B4763671.png)




![3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4763734.png)
![5-(4-methoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4763741.png)
![4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]-1-butanol](/img/structure/B4763745.png)
![4-(5-chloro-2-pyridinyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4763748.png)
